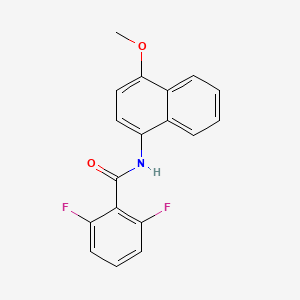

2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide

Description

2,6-Difluoro-N-(4-methoxynaphthalen-1-yl)benzamide is a fluorinated benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a 4-methoxynaphthalen-1-yl amine group. This compound is synthesized via palladium-catalyzed hydrogenolysis of a benzyl-protected precursor, yielding a colorless glassy solid after purification by silica gel chromatography .

Properties

IUPAC Name |

2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO2/c1-23-16-10-9-15(11-5-2-3-6-12(11)16)21-18(22)17-13(19)7-4-8-14(17)20/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZMTVGWEMCHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

Condensation Reaction: The 2,6-difluorobenzoic acid undergoes a condensation reaction with 4-methoxynaphthalen-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the following areas:

- Anti-inflammatory Activity: Research indicates that derivatives of this compound can act as dual inhibitors of soluble epoxide hydrolase and phosphodiesterase 4, which are crucial in inflammatory processes. In a study involving inflammatory pain models, compounds similar to 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide demonstrated significant analgesic effects .

- Cancer Treatment: The compound has been evaluated for its anti-cancer properties. It has been noted that certain naphthalene derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, the structural similarity to other active compounds suggests potential mechanisms involving inhibition of key enzymes related to cancer cell proliferation .

2. Chemical Synthesis

The synthesis of 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide involves multiple steps that can be optimized for better yield and efficiency. The compound can be synthesized through methods that include:

- Nucleophilic Substitution Reactions: Utilizing fluorinated precursors to introduce the difluoro group effectively.

- Coupling Reactions: Employing arylboronic acids and palladium-catalyzed cross-coupling techniques to construct the naphthalene moiety .

Case Studies

1. In Vivo Efficacy Studies

In a notable study involving the administration of compounds similar to 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide in animal models, researchers observed rapid increases in plasma concentrations correlating with significant reductions in inflammatory pain responses. These findings suggest that modifications to the naphthalene structure can enhance bioavailability and therapeutic efficacy .

2. Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on various derivatives of naphthalene-based compounds, including 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide. The study revealed that specific substitutions on the naphthalene ring significantly affected biological activity, providing insights into optimizing drug design for enhanced potency against specific targets such as PDE4 .

Comparative Data Table

| Application Area | Description | Findings |

|---|---|---|

| Anti-inflammatory Activity | Dual inhibitor of soluble epoxide hydrolase and phosphodiesterase 4 | Significant analgesic effects in inflammatory pain models |

| Cancer Treatment | Cytotoxic effects on cancer cell lines | Potential mechanisms involve inhibition of key enzymes related to proliferation |

| Chemical Synthesis | Methods include nucleophilic substitution and coupling reactions | Optimized synthesis routes can improve yield and efficiency |

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Structural Flexibility : Substituents like trifluoromethyl, hydroxyl, and naphthalene groups modulate solubility, metabolic stability, and target engagement. The target compound’s naphthalene moiety may enhance binding but require formulation adjustments for bioavailability .

Synthetic Accessibility : The target compound’s synthesis is more straightforward than pyrazolo-pyridine derivatives, favoring scalability .

Pharmacological Potential: While CRAC inhibitors prioritize selectivity and safety, antiviral/anticancer analogs leverage fluorinated cores for bioactivity .

Biological Activity

2,6-Difluoro-N-(4-methoxynaphthalen-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and cytotoxic properties. This article synthesizes current research findings on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure is characterized by a benzamide core with two fluorine substituents at the 2 and 6 positions and a methoxy-substituted naphthalene moiety. This specific arrangement is crucial for its biological activity.

Biological Activity Overview

The biological activities of 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide have been evaluated through various studies, particularly focusing on its antibacterial and cytotoxic effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against certain Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values highlight its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis ATCC9372 | 0.016 |

| Bacillus subtilis MG27 | 0.031 |

| Staphylococcus aureus ATCC29213 | 0.25 |

These results suggest that the compound is particularly effective against Bacillus subtilis, demonstrating a high level of activity compared to other tested strains .

Cytotoxicity

Cytotoxicity assessments using Vero cells (African green monkey kidney cells) revealed that the compound is relatively non-toxic, with a CC50 value greater than 20 μg/mL. This indicates a favorable selectivity index, making it a promising candidate for further development in therapeutic applications .

The mechanism of action for 2,6-difluoro-N-(4-methoxynaphthalen-1-yl)benzamide appears to involve inhibition of the bacterial FtsZ protein, which is essential for bacterial cell division. Computational docking studies suggest that the compound forms multiple hydrogen bonds with key residues in the FtsZ active site, thereby disrupting its function and leading to bacterial cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the benzamide structure, such as varying the substituents on the naphthalene ring or altering the fluorine positions, can significantly impact both antibacterial potency and cytotoxicity. Research has shown that compounds with similar scaffolds often exhibit enhanced activity profiles when strategically modified .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance, pharmacokinetic studies demonstrated that after administration in mice, the compound exhibited a half-life of approximately 0.28 hours and high clearance rates, indicating rapid metabolism but also suggesting potential for optimization through prodrug strategies .

Q & A

Q. How can green chemistry principles be integrated into the synthesis of this compound?

- Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent. Employ catalytic methods (e.g., Bi(OTf)3 for Friedel-Crafts reactions) to reduce waste. Monitor atom economy using E-factor calculations (kg waste/kg product) .

Advanced Applications

Q. What in vitro models are appropriate for studying this compound’s pharmacokinetic (PK) profile?

Q. How does this benzamide interact with serum proteins, and how does this affect bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.